

yttrium nitrate chemical formula and CAS number

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Compound of Interest

Compound Name: **Yttrium nitrate**

Cat. No.: **B076763**

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An In-depth Technical Guide to Yttrium Nitrate

This technical guide provides a comprehensive overview of **yttrium nitrate**, including its chemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

Core Chemical Identifiers

Yttrium nitrate is an inorganic compound that is most commonly available in its hexahydrate form. It serves as a highly water-soluble crystalline source of yttrium for various applications.[1]

Identifier	Anhydrous Yttrium Nitrate	Yttrium (III) Nitrate Hexahydrate
Chemical Formula	$\text{Y}(\text{NO}_3)_3$ [2]	$\text{Y}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ [1][3]
CAS Number	10361-93-0[2]	13494-98-9[1][2][3]
Molar Mass	274.93 g/mol [2]	383.01 g/mol [3]
Appearance	Colorless crystals[2]	White crystalline granular solid[4]
Solubility	Soluble in water[2]	Highly soluble in water and polar solvents like ethanol.[4][5][6]

Synthesis and Properties

Yttrium nitrate is typically synthesized by dissolving yttrium oxide (Y_2O_3) in nitric acid (HNO_3), followed by crystallization.[2][5] The reaction is as follows:



The resulting **yttrium nitrate** hexahydrate loses its water of crystallization upon heating.[2] Further heating leads to thermal decomposition, forming basic **yttrium nitrate** (YONO_3) and ultimately yielding yttrium oxide (Y_2O_3) at around 600°C.[2] As an inorganic salt, it acts as an oxidizing agent and can form flammable mixtures when combined with hydrocarbons.[1][7]

Applications in Research and Development

Yttrium nitrate is a critical precursor and reagent in numerous advanced applications, particularly in materials science and has emerging roles in drug delivery.

- **Precursor for Advanced Materials:** It is a primary source of Y^{3+} ions for synthesizing a wide range of yttrium-containing materials. This includes the production of yttrium oxide (Y_2O_3) nanoparticles, which are used in high-performance ceramics, thermal barrier coatings, and as phosphors in LEDs and displays.[4][8] It is also used to create yttrium-aluminum garnet (YAG) and high-temperature superconductors like Yttrium Barium Copper Oxide (YBCO).[4][9]
- **Catalysis:** **Yttrium nitrate** is employed as a catalyst or catalyst precursor in various chemical processes, including organic synthesis and polymerization, where it can enhance reaction efficiency.[4][5]
- **Drug Delivery:** Recent research has explored the use of **yttrium nitrate** in synthesizing yttrium-doped zinc oxide (Y-ZnO) nanoparticles.[10] These nanoformulations are being investigated for pH-responsive drug delivery systems, for example, in the targeted release of anticancer drugs like 5-fluorouracil.[10] The doping with yttrium can modify the material's properties to enhance its therapeutic effects.[10]

Experimental Protocols

Detailed methodologies for the synthesis of nanomaterials using **yttrium nitrate** are crucial for reproducible research. Below are summaries of common experimental protocols.

This method is valued for its simplicity and scalability.[8]

- Precursor Solution Preparation: Dissolve a calculated amount of **yttrium nitrate** hexahydrate ($\text{Y}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$) in deionized water to achieve the desired concentration.[11]
- Precipitation: While vigorously stirring the **yttrium nitrate** solution, slowly add a precipitating agent, such as ammonium hydroxide (NH_4OH) or ammonium oxalate, until the pH reaches a target level (e.g., 10.5 for NH_4OH).[8][11] This causes the formation of a white precipitate of yttrium hydroxide or yttrium oxalate.[11]
- Aging: Continue stirring the mixture for 1-4 hours to allow the precipitate to age.[11]
- Washing: Separate the precipitate via centrifugation or filtration. Wash it multiple times with deionized water and then with ethanol to remove residual ions.[8][11]
- Drying: Dry the washed precipitate in an oven, typically at around 80°C.[11]
- Calcination: Calcine the dried powder in a furnace at temperatures ranging from 600-900°C for 2-4 hours to decompose the precursor and form crystalline Y_2O_3 nanoparticles.[11]

This protocol is used for creating doped nanoparticles for applications such as drug delivery.

[10]

- Precursor Preparation: Prepare separate solutions of zinc acetate and sodium hydroxide (NaOH) in ethanol.[10]
- Gel Formation: While stirring, add the NaOH solution dropwise to the zinc acetate solution to lower the pH to 5, resulting in a gel network.[10]
- Doping: Prepare a solution of **yttrium nitrate** in ethanol. Add this solution to the zinc-based gel to incorporate yttrium at the desired weight percentage (e.g., 5, 10, or 15 wt%). Stir for two hours.[10]

- Isolation and Washing: Isolate the particles by centrifugation, followed by rinsing with ethanol and deionized water.[10]
- Aging and Drying: Age the samples for 24 hours at 120°C and subsequently dry them in an oven.[10]

Quantitative Data on Nanoparticle Synthesis

The parameters of the synthesis protocol significantly impact the properties of the resulting nanoparticles. The tables below summarize data from a study on the hydrothermal synthesis of Y_2O_3 nanoparticles using **yttrium nitrate**.[11]

Table 1: Effect of Calcination Temperature on Y_2O_3 Nanoparticle Size[11]

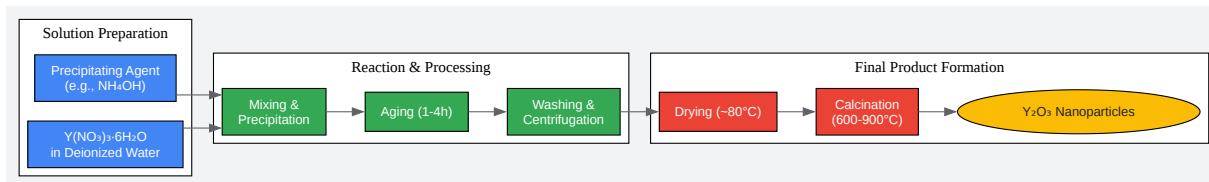
Calcination Temperature (°C)	Average Particle Size (nm)
500	17.13
700	24.1
1000	30.3

Table 2: Effect of $\text{Y}(\text{NO}_3)_3$ Precursor Concentration on Y_2O_3 Nanoparticle Size[11]

Precursor Concentration (M)	Average Crystallite Size (nm)
0.1	34
0.2	38
0.3	52
0.4	58

Visualized Experimental Workflow

The following diagram illustrates the key stages in the co-precipitation synthesis of yttrium oxide nanoparticles from **yttrium nitrate**.



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Caption: Workflow for Y₂O₃ nanoparticle synthesis via co-precipitation.

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